molecular formula C6H3BrF3N B130479 2-Bromo-4-(trifluoromethyl)pyridine CAS No. 175205-81-9

2-Bromo-4-(trifluoromethyl)pyridine

Cat. No.: B130479
CAS No.: 175205-81-9
M. Wt: 225.99 g/mol
InChI Key: WZVHLUMAQLUNTJ-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3BrF3N. It is a pyridine derivative, characterized by the presence of a bromine atom at the second position and a trifluoromethyl group at the fourth position on the pyridine ring. This compound is widely used in various fields due to its unique chemical properties and reactivity.

Safety and Hazards

2-Bromo-4-(trifluoromethyl)pyridine is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Bromo-4-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethyl)pyridine typically involves the bromination of 4-(trifluoromethyl)pyridine. One common method is the regioselective deprotonation at the C-3 position using lithium diisopropylamide (LDA), followed by trapping with carbon dioxide to form the corresponding nicotinic acid . Another method involves the reaction of trifluoromethylpyridine with brominating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes, utilizing bromine or other brominating agents in the presence of catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure regioselectivity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Lithium Diisopropylamide (LDA): Used for regioselective deprotonation.

    Palladium Catalysts: Employed in coupling reactions.

    Brominating Agents: Such as bromine or N-bromosuccinimide for bromination reactions.

Major Products:

    Nicotinic Acid Derivatives: Formed through deprotonation and trapping reactions.

    Biaryl Compounds: Resulting from coupling reactions.

Comparison with Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine

Comparison: 2-Bromo-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct reactivity and properties compared to its analogs. For instance, the presence of bromine at the second position allows for selective substitution reactions that are not as easily achieved with chloro or fluoro analogs .

Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVHLUMAQLUNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381807
Record name 2-Bromo-4-(trifluoromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-81-9
Record name 2-Bromo-4-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-81-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(trifluoromethyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-(trifluoromethyl)pyridine
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Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-(trifluoromethyl)pyridine (2.70 g, 14.9 mmol) and bromotrimethylsilane (3.90 mL, 29.6 mmol) in propanenitrile (15.0 mL) was heated under reflux for 22 h. The product (very volatile) was carefully rotary evaporated to give 4.07 g (propanenitrile contained) of thick light brown suspension w/o further purification. LC-MS calculated for C6H3BrF3N (M+H) 226.9; found 225.9/227.8.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Bromo-4-(trifluoromethyl)pyridine utilized in the synthesis of OLED materials?

A1: This compound serves as a crucial starting material for synthesizing ligands used in phosphorescent iridium(III) complexes, which are essential components of OLEDs. [, ] The bromine atom and the trifluoromethyl group offer sites for further functionalization through reactions like Suzuki coupling. [, , ] This allows for the fine-tuning of the electronic properties of the resulting ligands, ultimately influencing the color of light emitted by the OLED. For instance, researchers have successfully used this compound to create red-emitting iridium(III) complexes by coupling it with electron-donating groups like thiophenes. []

Q2: What is the role of electron density in designing ligands from this compound for OLED applications?

A2: The electron density of the ligands plays a crucial role in determining the phosphorescence emission maxima, which dictates the color of light emitted by the OLED. [] this compound itself has both electron-withdrawing (trifluoromethyl) and electron-donating (bromine) groups. By carefully choosing coupling partners with specific electron donating or withdrawing properties, researchers can fine-tune the overall electron density of the ligand. This control over electron density allows for the precise engineering of the energy gap between the ground and excited states of the iridium(III) complex, ultimately determining the color of emitted light. []

Q3: What are the steric effects associated with this compound in chemical reactions?

A3: The presence of both bromine and a trifluoromethyl group adjacent to each other on the pyridine ring leads to significant steric hindrance. [] This steric bulk can influence the regioselectivity of reactions. For example, while deprotonation of similar molecules might occur at the position flanked by both bromine and trifluoromethyl, the presence of a bulky substituent like a methoxy group at the adjacent position can completely hinder this reaction. [] This highlights the importance of considering steric effects when designing synthetic strategies involving this compound.

Q4: What are the potential advantages of incorporating a hexyl group into the ligand structure derived from this compound for OLED applications?

A4: Introducing a hexyl group into the ligand structure can enhance the solubility of the resulting iridium(III) complex, making it suitable for solution processing techniques. [] This is particularly important for large-scale manufacturing of OLED devices, as solution processing offers advantages over vacuum deposition methods in terms of cost and scalability.

Q5: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is routinely used to confirm the structure and purity of this compound and its derivatives. [, ] Additionally, UV-Visible spectroscopy and Photoluminescence (PL) spectroscopy are crucial for characterizing the optical properties of the synthesized iridium(III) complexes, providing information about their absorption and emission characteristics, respectively. [, ] These techniques are essential for evaluating the suitability of the materials for OLED applications.

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